molecular formula C9H8N2OS B113390 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile CAS No. 98899-30-0

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

Cat. No. B113390
CAS RN: 98899-30-0
M. Wt: 192.24 g/mol
InChI Key: XMZNDMVUUNFZEB-UHFFFAOYSA-N
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Description

“2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by several other names, including 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile and 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d

properties

IUPAC Name

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNDMVUUNFZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546220
Record name 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

CAS RN

98899-30-0
Record name 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile allow it to form complexes with metals like Palladium(II) and Silver(I)? What is the significance of these complexes in terms of anticancer activity?

A1: 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile possesses both nitrogen and sulfur donor atoms within its structure. These atoms can readily coordinate with metal ions like Palladium(II) and Silver(I) to form stable complexes. [, ] The research suggests that the formation of these metal complexes significantly enhances the compound's anticancer activity. While the exact mechanism is not fully elucidated in the provided research, it is proposed that the increased activity may be linked to the complexes' ability to ionize in aqueous solutions, potentially influencing their interaction with biological targets within cancer cells. [, ]

Q2: What spectroscopic techniques were used to characterize the Palladium(II) and Silver(I) complexes with 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile?

A2: The research employed a variety of spectroscopic methods to confirm the formation and characterize the structure of the Palladium(II) and Silver(I) complexes. These techniques include:

  • Infrared Spectroscopy (IR): IR spectroscopy was used to analyze changes in vibrational frequencies associated with specific functional groups upon complexation. [, ]
  • UV-Visible Spectroscopy: This technique helped to identify electronic transitions within the complexes and provided insights into their electronic structure. [, ]
  • ¹³C Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy offered information about the carbon backbone of the ligand and any changes in the chemical environment of the carbon atoms upon complexation. [, ]
  • Mass Spectrometry (MS): MS provided information about the molecular weight of the synthesized complexes, confirming their composition. [, ]

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